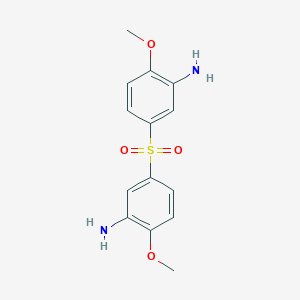
3,3'-Sulfonylbis(6-methoxyaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfonylbis(6-methoxyaniline) is an organic compound with the molecular formula C14H16N2O4S. It is a derivative of aniline, featuring two methoxy groups and a sulfonyl linkage between the aromatic rings. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methoxyaniline) typically involves the reaction of 3-methoxyaniline with a sulfonyl chloride derivative. One common method is the palladium-catalyzed C–N coupling reaction between 3,3’-sulfonylbis(bromobenzene) and 3-methoxyaniline in the presence of palladium acetate and toluene as a solvent .
Industrial Production Methods
Industrial production methods for 3,3’-Sulfonylbis(6-methoxyaniline) often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(6-methoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3,3’-Sulfonylbis(6-methoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various functional materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(6-methoxyaniline) involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can affect the compound’s binding to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfonylbis(aniline): Lacks the methoxy groups, which can affect its reactivity and applications.
3,3’-Diaminodiphenyl sulfone: Similar structure but with amino groups instead of methoxy groups.
3-Methoxyaniline: A simpler compound with only one methoxy group and no sulfonyl linkage.
Uniqueness
3,3’-Sulfonylbis(6-methoxyaniline) is unique due to the presence of both methoxy groups and a sulfonyl linkage, which confer distinct chemical properties and reactivity. These features make it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
3950-59-2 |
|---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
5-(3-amino-4-methoxyphenyl)sulfonyl-2-methoxyaniline |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-5-3-9(7-11(13)15)21(17,18)10-4-6-14(20-2)12(16)8-10/h3-8H,15-16H2,1-2H3 |
InChI Key |
BZBZZEGZMGWAKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)





![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
